molecular formula C10H14N2 B8603967 3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No. B8603967
M. Wt: 162.23 g/mol
InChI Key: LPBUNLNGOABTDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C10H14N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-3,5,7,12H,4,6,11H2,1H3

InChI Key

LPBUNLNGOABTDH-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C=C(C=C2)N)NC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-nitro-1,2,3,4-tetrahydro-3-methylquinoline (8.2 mg, 0.042 mmol) in ethyl acetate (1 mL) was hydrogenated under an atmosphere of hydrogen with 10% Pd/C (4 mg) at rt for 2 h. Filtration over Celite™ afforded 6.2 mg (89%) of 7-amino-1,2,3,4-tetrahydro-3-methylquinoline (structure 61A of Scheme XLVIII, where R1-2═R4=H, R3=methyl) that was used without further purification for the next step. Compound 436 was prepared by General Method 13 (EXAMPLE 147) from 7-amino-1,2,3,4-tetrahydro-3-methylquinoline (6.2 mg, 0.038 mmol), ZnCl2 (8.0 mg, 0.057 mmol) and ethyl 4,4,4-trifluoroacetoacetate (5.5 mL, 0.038 mol) to afford 5.8 mg (54%) of Compound 436 as a yellow solid. Data for Compound 436: 1H NMR (400 MHz, DMSO-d6) 11.80 (bs, 1H), 7.11 (s, 1H), 6.95 (s, 1H), 6.37 (s, 2H), 3.26 (m, 1H), 2.83 (m, 2H), 2.51 (dd, J=15.7, 10.3, 1H), 1.88 (s, 1H), 0.97 (d, J=6.6, 3H).
Name
7-nitro-1,2,3,4-tetrahydro-3-methylquinoline
Quantity
8.2 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mg
Type
catalyst
Reaction Step One

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